N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide
Description
This compound features a triazolo[4,3-a]quinoline core fused with a sulfanyl acetamide group and a furan-2-ylmethyl substituent. The triazoloquinoline scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets, while the sulfanyl acetamide moiety enhances solubility and bioavailability.
Synthesis:
The synthesis of such derivatives typically involves multi-step protocols, such as:
Condensation reactions (e.g., Paal-Knorr condensation) to form the triazole ring .
Alkylation of thiol-containing intermediates with α-chloroacetamides in the presence of KOH to introduce the sulfanyl acetamide group .
Functionalization of the triazole or quinoline ring with substituents like methyl or aryl groups .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12-9-13-5-2-3-7-15(13)22-17(12)20-21-18(22)25-11-16(23)19-10-14-6-4-8-24-14/h2-9H,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXFFBNLWBJPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carboxylic acid with a suitable reducing agent to obtain furan-2-ylmethanol, which is then converted to furan-2-ylmethyl bromide using phosphorus tribromide.
Synthesis of the triazoloquinoline moiety: This involves the cyclization of 4-methylquinoline-3-carboxylic acid with hydrazine hydrate to form the triazoloquinoline ring system.
Coupling reaction: The furan-2-ylmethyl bromide is then reacted with the triazoloquinoline derivative in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazoloquinoline moiety can be reduced to form dihydro derivatives.
Substitution: The sulfanylacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazoloquinoline derivatives.
Substitution: Various substituted sulfanylacetamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazoloquinoline moiety. For instance, derivatives of triazoloquinoline have been shown to exhibit significant cytotoxicity against various cancer cell lines. In particular, compounds similar to N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide demonstrated promising results as Topoisomerase II inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .
Table 1: Cytotoxicity of Triazoloquinoline Derivatives
| Compound ID | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound 16 | 2.44 | HeLa |
| Compound 17 | 5.67 | MCF7 |
| Compound 18 | 9.43 | A549 |
1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds with triazole and quinoline frameworks have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of sulfur in the compound may enhance its interaction with bacterial enzymes, leading to increased antimicrobial efficacy .
Enzyme Inhibition Studies
2.1 Tyrosinase Inhibition
Tyrosinase is an enzyme critical for melanin production and is a target for skin-whitening agents. Compounds related to this compound have been synthesized and tested for their tyrosinase inhibitory activities. These studies indicate that modifications in the furan and triazole moieties can significantly influence inhibitory potency .
Table 2: Tyrosinase Inhibitory Activity of Related Compounds
| Compound | IC50 (µM) | Comparison Control (Kojic Acid) |
|---|---|---|
| Compound A | 0.0433 | 19.97 |
| Compound B | 0.28 | 33.47 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications at various positions of the furan and triazole rings can lead to enhanced activity against targeted enzymes or receptors.
Case Studies
Case Study 1: Anticancer Properties
A study investigated a series of triazoloquinoline derivatives where N-[(furan-2-yl)methyl]-2-{(substituted phenyl)sulfanyl}acetamides were synthesized and tested against several cancer cell lines. The results indicated that specific substitutions on the quinoline ring significantly improved cytotoxicity compared to the parent compound.
Case Study 2: Enzyme Inhibition
Another research focused on synthesizing derivatives based on the structure of N-[(furan-2-yl)methyl]-2-{(substituted phenyl)sulfanyl}acetamides to evaluate their tyrosinase inhibition capabilities. The findings demonstrated that certain modifications led to an increase in inhibitory activity compared to standard controls.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and triazoloquinoline moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis and reduced tumor growth.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs differ in substituents on the triazole/quinoline core and the acetamide-linked aryl groups. Below is a comparative analysis:
Anti-Exudative Activity (AEA) :
- The target compound and its analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit dose-dependent AEA. At 10 mg/kg, some derivatives achieved 45–60% inhibition of edema in rat models, comparable to diclofenac sodium (8 mg/kg, 55–65% inhibition) .
- Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃ in ) enhance AEA by stabilizing charge-transfer interactions with inflammatory enzymes .
- Furan-2-yl groups (as in the target compound) contribute to moderate AEA (50–55% inhibition) due to their hydrogen-bonding capacity .
- Bulky substituents (e.g., 4-phenyl in ) may reduce bioavailability, lowering in vivo efficacy despite high in vitro potency .
Biological Activity
N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide (CAS No. 460321-08-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety, a triazole ring, and a quinoline structure, which contribute to its biological activity. The molecular formula is with a molecular weight of 284.33 g/mol.
Structural Formula
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole and quinoline display activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(furan-2-yl)methyl compound | P. aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable study demonstrated that compounds with similar structures inhibited cell proliferation in cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies on human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) revealed that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of DNA Synthesis : The triazole ring may interfere with nucleic acid synthesis.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
Pharmacological Studies
Recent pharmacological evaluations have highlighted the potential therapeutic applications of N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-y}sulfanyl)acetamide in treating infections and cancers.
Safety Profile
Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses; however, long-term studies are necessary to confirm these findings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide?
- Methodology : The compound can be synthesized via alkylation of a triazole-thione intermediate with α-chloroacetamide derivatives in the presence of a base (e.g., KOH). Subsequent Paal-Knorr condensation may introduce pyrolium fragments to modify the triazole ring . Key steps include optimizing reaction time, temperature, and stoichiometry to maximize yield.
- Characterization : Confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (as in related triazole derivatives) can resolve ambiguities in stereochemistry .
Q. How should researchers validate the anti-exudative activity of this compound in preclinical models?
- Experimental Design : Use the formalin-induced rat paw edema model. Administer the compound at 50–100 mg/kg doses intraperitoneally and measure edema volume reduction over 24 hours. Include positive controls (e.g., indomethacin) and vehicle controls .
- Data Analysis : Compare mean edema inhibition percentages using ANOVA with post-hoc tests. Ensure compliance with ethical guidelines for animal studies.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anti-inflammatory efficacy?
- Strategy : Introduce substituents at the triazole ring’s 4th position (e.g., halogens, methoxy, nitro groups) and evaluate their impact on activity. For example, electron-withdrawing groups like -NO may enhance binding to inflammatory targets .
- Validation : Synthesize analogs (e.g., 3.1–3.21 series) and test in parallel using in vitro COX-2 inhibition assays and in vivo edema models. Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity .
Q. What computational approaches are effective in predicting the compound’s pharmacokinetic and pharmacodynamic properties?
- In Silico Tools :
- Docking : Use AutoDock Vina to model interactions with COX-2 or NF-κB targets.
- ADME Prediction : Employ SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .
- Validation : Compare predictions with experimental results (e.g., plasma half-life in rodent models) to refine computational parameters.
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Case Example : If in vitro assays show potent COX-2 inhibition but in vivo edema reduction is modest, investigate off-target effects or metabolic instability.
- Methods :
- Conduct metabolite profiling (LC-MS) to identify degradation products.
- Use CRISPR-edited cell lines to isolate target-specific effects .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in inflammation pathways?
- Approach :
- Perform RNA sequencing on treated macrophages to identify differentially expressed genes (e.g., TNF-α, IL-6).
- Use Western blotting to assess phosphorylation of NF-κB or MAPK pathway proteins .
- Advanced Tools : Single-cell proteomics or spatial transcriptomics can map tissue-specific anti-inflammatory effects.
Methodological Guidelines
Q. How should reaction conditions be optimized for scaling up synthesis without compromising yield?
- Key Parameters :
- Solvent : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility.
- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .
- Process Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress in real time.
Q. What strategies ensure reproducibility in biological activity assays?
- Standardization :
- Use standardized animal strains (e.g., Sprague-Dawley rats) and harmonize edema induction protocols.
- Pre-treat compounds with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation during assays .
- Data Reporting : Adhere to ARRIVE guidelines for transparent reporting of in vivo experiments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
